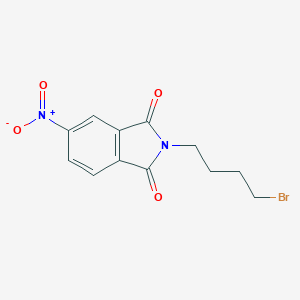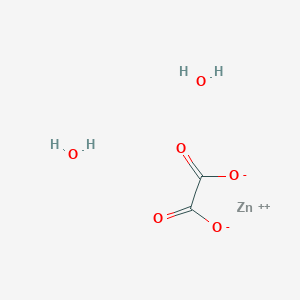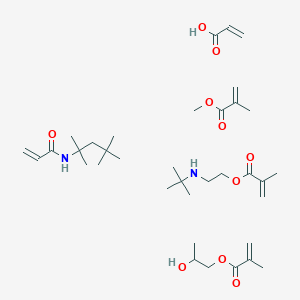
4-Brom-2-methylbenzolsulfonamid
Übersicht
Beschreibung
4-Bromo-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C7H8BrNO2S and its molecular weight is 250.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Anwendungen
Die Verbindung ist Teil des Diazin-Alkaloid-Gerüsts, das in der Natur ein weit verbreitetes zwei-Stickstoff-haltiges Molekül ist . Diazinen wird eine breite Palette pharmakologischer Anwendungen nachgesagt, darunter Antimetabolit, Antikrebsmittel, Antibakterium, Antiallergikum, Tyrosinkinase, antimikrobielle, Calciumkanal-antagonistische, entzündungshemmende, analgetische, antihypertensive, Antileishmanien, Antituberkulose, Antikonvulsiva, Diuretika und kaliumsparende Mittel, bis hin zu antiaggressiven Aktivitäten .
Antimikrobielle Aktivität
Es wurde gezeigt, dass die Verbindung eine starke antimikrobielle Wirkung aufweist . Dies macht es zu einem potenziellen therapeutischen Mittel zur Behandlung verschiedener mikrobieller Infektionen .
Entzündungshemmende Eigenschaften
Die Verbindung zeigte eine gute Hemmwirkung gegen verschiedene Bakterienstämme und Lipoxygenase. Dies deutet auf ihr Potenzial als Therapeutikum für entzündliche Erkrankungen hin.
Rolle in der Arzneimittelentwicklung und -produktion
Die Klasse der heterocyclischen Verbindungen, zu der auch „4-Brom-2-methylbenzolsulfonamid“ gehört, zeigt eine Vielzahl pharmakologischer Wirkungen und wird seit langem als Wirkstoff in der Arzneimittelentwicklung und -produktion eingesetzt .
Antikrebs-Eigenschaften
Die Verbindung ist Teil des Diazin-Gerüsts, von dem berichtet wird, dass es Antikrebs-Eigenschaften zeigt . Dies macht es zu einem potenziellen Kandidaten für die Krebsbehandlung .
Antifungal-Eigenschaften
Die Verbindung ist Teil der Indol-Einheit, die bekanntermaßen antifungale Eigenschaften aufweist . Dies deutet auf einen möglichen Einsatz bei der Behandlung von Pilzinfektionen hin .
Antidiabetische Eigenschaften
Die Verbindung ist Teil der Indol-Einheit, die bekanntermaßen antidiabetische Eigenschaften aufweist
Wirkmechanismus
Target of Action
It is known that sulfonamides, a class of compounds to which 4-bromo-2-methylbenzenesulfonamide belongs, often target bacterial enzymes involved in the synthesis of folic acid .
Mode of Action
Sulfonamides are known to inhibit the activity of bacterial enzymes involved in the synthesis of folic acid, which is crucial for bacterial growth and reproduction .
Biochemical Pathways
As a sulfonamide, it likely affects the pathway of folic acid synthesis in bacteria, leading to inhibition of bacterial growth .
Result of Action
Based on the known action of sulfonamides, it can be inferred that the compound likely inhibits bacterial growth by disrupting folic acid synthesis .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSVWIADDUQGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609105 | |
| Record name | 4-Bromo-2-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116340-67-1 | |
| Record name | 4-Bromo-2-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-3-hexadecanoyloxy-2-[(5S,6Z,8E,11E,14E)-5-hydroxyicosa-6,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B39977.png)




![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)


![2-[2-(Bromomethyl)phenyl]ethanol](/img/structure/B40001.png)



